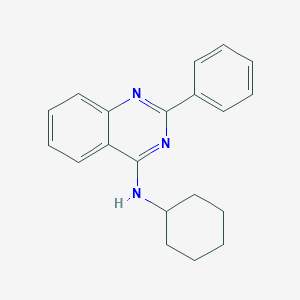

N-cyclohexyl-2-phenylquinazolin-4-amine

Description

Properties

Molecular Formula |

C20H21N3 |

|---|---|

Molecular Weight |

303.4g/mol |

IUPAC Name |

N-cyclohexyl-2-phenylquinazolin-4-amine |

InChI |

InChI=1S/C20H21N3/c1-3-9-15(10-4-1)19-22-18-14-8-7-13-17(18)20(23-19)21-16-11-5-2-6-12-16/h1,3-4,7-10,13-14,16H,2,5-6,11-12H2,(H,21,22,23) |

InChI Key |

DIKXFQQKKWIAMK-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |

Canonical SMILES |

C1CCC(CC1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |

Synonyms |

cyclohexyl(2-phenylquinazolin-4-yl)amine |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- The cyclohexyl group in the target compound provides steric bulk and lipophilicity, which may enhance binding to hydrophobic enzyme pockets but reduce aqueous solubility.

- Electron-withdrawing groups (e.g., Br, Cl) at position 6 or 2 can modulate electronic properties and reactivity .

- Polar substituents like morpholinyl improve solubility but may alter target selectivity .

Key Findings :

- High yields (>95%) are achievable via nucleophilic substitution under mild conditions .

- Suzuki coupling enables diversification at position 6 but requires palladium catalysts and optimized temperatures .

- Microwave-assisted synthesis reduces reaction times but may lower yields due to side reactions .

Pharmacological and Physicochemical Properties

Table 3: Activity and Properties

Analysis :

- Bulky N-substituents (e.g., cyclohexyl) may enhance target residence time but reduce solubility.

- Polar groups (morpholinyl) improve water solubility and are critical for CNS-targeted activity .

- Kinase inhibition correlates with electron-deficient aromatic systems and planar geometry .

Research Implications and QSAR Insights

3D-QSAR studies of 2-(morpholinyl)-N-phenylquinazolin-4-amine derivatives reveal that electron-donating groups at position 2 enhance binding affinity, while bulky N-substituents improve selectivity . For this compound, the cyclohexyl group’s conformational flexibility may allow adaptation to diverse binding pockets, though this requires experimental validation.

Preparation Methods

Chloroquinazoline Intermediate Synthesis

The synthesis of 4-chloro-2-phenylquinazoline serves as a critical precursor for nucleophilic substitution. A validated protocol involves treating 2-phenylquinazolin-4(3H)-one with phosphorus oxychloride (POCl₃) and N,N-dimethylaniline as a catalyst. The reaction proceeds via reflux at 110–120°C for 6 hours, yielding 4-chloro-2-phenylquinazoline with >85% efficiency.

Mechanistic Insight :

POCl₃ acts as a chlorinating agent, converting the carbonyl oxygen of the quinazolinone to a leaving group. The subsequent elimination generates the chloro derivative, which is highly reactive toward amine nucleophiles.

Amination with Cyclohexylamine

Substituting the chlorine atom in 4-chloro-2-phenylquinazoline with cyclohexylamine typically employs polar aprotic solvents (e.g., ethanol or DMF) under reflux. For example, stirring 4-chloro-2-phenylquinazoline (5 mmol) with excess cyclohexylamine (10 mmol) in ethanol at 80°C for 12 hours yields N-cyclohexyl-2-phenylquinazolin-4-amine in 72–78% yield.

Optimization Notes :

-

Solvent Selection : Ethanol balances reactivity and solubility, while DMF accelerates kinetics but complicates purification.

-

Stoichiometry : A 2:1 amine-to-substrate ratio minimizes side reactions.

-

Workup : Alkalinization with NaOH followed by extraction with methylene chloride ensures high-purity isolation.

Metal-Catalyzed Amination Strategies

Palladium-Catalyzed Coupling

Palladium-based catalysts enable efficient C–N bond formation under milder conditions. A representative method uses Pd(OAc)₂ (5 mol%) with cesium carbonate (Cs₂CO₃) as a base in toluene at 100°C. This approach achieves 88% yield within 8 hours, outperforming traditional nucleophilic substitution.

Catalytic Cycle :

Copper-Mediated Methods

Copper(I) oxide (Cu₂O) nanoparticles, derived from biomass, catalyze quinazoline amination at 60–100°C in ethyl acetate. This eco-friendly method achieves 82% yield with catalyst recyclability up to seven cycles without significant activity loss.

Advantages :

-

Reduced reaction time (6–8 hours).

-

Tolerance to moisture and oxygen.

-

Column chromatography-free purification using ethyl acetate/hexane mixtures.

Cyclocondensation Approaches

One-Pot Ring Assembly

Cyclocondensation avoids pre-functionalized intermediates by constructing the quinazoline core and introducing the cyclohexylamine group simultaneously. A reported protocol reacts 2-aminobenzophenone (1 mmol) with cyclohexyl isocyanate (1.2 mmol) in acetic acid under reflux for 24 hours, yielding 65% of the target compound.

Reaction Pathway :

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 300 W) reduces reaction times to 30 minutes. Combining 2-cyanophenylbenzamide (1 mmol) and cyclohexylamine (1.5 mmol) in DMF with K₂CO₃ (2 mmol) achieves 80% yield, highlighting enhanced kinetics.

Comparative Analysis of Methodologies

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | Ethanol, 80°C, 12 h | 72–78% | Simplicity, low cost | Long duration, moderate yield |

| Pd-Catalyzed Amination | Toluene, 100°C, 8 h, Pd(OAc)₂ | 88% | High efficiency, mild conditions | Catalyst cost, ligand requirements |

| Cu₂O Nanoparticles | Ethyl acetate, 80°C, 6 h | 82% | Recyclable catalyst, eco-friendly | Limited substrate scope |

| Cyclocondensation | Acetic acid, reflux, 24 h | 65% | One-pot synthesis | Low yield, harsh conditions |

| Microwave-Assisted | DMF, 150°C, 30 min, K₂CO₃ | 80% | Rapid, high throughput | Specialized equipment required |

Purification and Characterization

Isolation Techniques

Q & A

Basic: What are the recommended synthetic routes for N-cyclohexyl-2-phenylquinazolin-4-amine, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step procedures, including C–N coupling reactions and cyclization steps. For example, Ugi chemistry (a four-component reaction) can generate intermediates, followed by cyclization under acidic conditions to form the quinazoline core . Optimization requires controlling stoichiometry, temperature (e.g., reflux in ethanol or DMF), and catalyst selection (e.g., Pd-based catalysts for coupling reactions). Yields improve with inert atmospheres (N₂/Ar) and moisture-free conditions .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound derivatives?

Answer:

- ¹H/¹³C NMR : Key for confirming regiochemistry and substituent positions. For example, aromatic protons in quinazoline derivatives appear as distinct multiplets (δ 7.2–8.5 ppm), while cyclohexyl protons show upfield shifts (δ 1.2–2.1 ppm) .

- HRMS (ESI) : Validates molecular weight with <5 ppm error .

- X-ray crystallography : Resolves ambiguities in stereochemistry, as demonstrated for structurally related thiazole-amine derivatives .

Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

Answer:

3D-QSAR models (e.g., CoMFA/CoMSIA) correlate substituent electronic and steric properties with activity. For instance, electron-withdrawing groups at the phenyl ring improve binding to hydrophobic pockets in target proteins, while bulky cyclohexyl groups may reduce solubility but enhance selectivity . Experimental validation involves synthesizing derivatives with systematic substitutions and testing in bioassays .

Advanced: What computational strategies are effective in predicting the binding modes of this compound to biological targets?

Answer:

Molecular docking (AutoDock Vina, Schrödinger) combined with MD simulations (GROMACS) identifies key interactions (e.g., hydrogen bonds with kinase ATP pockets). Pharmacophore modeling prioritizes compounds with optimal steric and electronic features. DFT calculations (B3LYP/6-31G*) predict charge distribution and reactive sites for further functionalization .

Advanced: How can researchers resolve contradictions in NMR spectral data for this compound derivatives?

Answer:

Contradictions often arise from solvent effects (e.g., DMSO-d6 vs. CDCl₃) or dynamic processes (e.g., ring flipping). Strategies include:

- Variable-temperature NMR to detect conformational changes.

- 2D experiments (COSY, NOESY) to assign overlapping signals.

- Comparing experimental data with computed shifts (e.g., using ACD/Labs or ChemDraw) .

Advanced: What role do solvent and reaction time play in the regioselectivity of this compound synthesis?

Answer:

Polar aprotic solvents (DMF, DMSO) favor nucleophilic aromatic substitution at electron-deficient positions, while protic solvents (EtOH) may stabilize intermediates. Extended reaction times (>24 h) can lead to byproducts via over-alkylation. Microwave-assisted synthesis reduces time and improves regioselectivity .

Advanced: How can biological activity assays be designed to evaluate this compound derivatives as kinase inhibitors?

Answer:

- Enzyme assays : Measure IC₅₀ using recombinant kinases (e.g., EGFR, VEGFR) and ATP-analog substrates.

- Cell-based assays : Assess antiproliferative effects in cancer lines (e.g., MCF-7, HCT-116) with controls for cytotoxicity.

- Selectivity profiling : Use kinase panels to identify off-target effects .

Advanced: What experimental considerations ensure the stability of this compound during storage and handling?

Answer:

- Storage : Under inert gas (Ar) at −20°C to prevent oxidation.

- Light sensitivity : Use amber vials to avoid photodegradation.

- Hygroscopicity : Dry powders over P₂O₅ before use. Stability studies (HPLC monitoring) under accelerated conditions (40°C/75% RH) predict shelf life .

Advanced: What purification challenges arise in isolating this compound derivatives, and how are they addressed?

Answer:

Challenges include:

- Low solubility : Use gradient recrystallization (e.g., hexane/EtOAC).

- Similar Rf values : Employ flash chromatography with silica gel or reverse-phase HPLC (C18 column, MeCN/H₂O mobile phase).

- Sticky impurities : Trituration with cold diethyl ether improves purity .

Advanced: How can regioselectivity be controlled during the functionalization of the quinazoline core in this compound?

Answer:

- Directing groups : Install temporary groups (e.g., halogens) to guide cross-coupling reactions.

- Protecting groups : Use Boc or Fmoc to block reactive amines during alkylation.

- Metal catalysis : Pd-catalyzed C–H activation selectively modifies electron-rich positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.